molecular formula C18H21NO3 B5502327 2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5502327
M. Wt: 299.4 g/mol
InChI Key: YLHRHWMRKCVHGT-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, and an ethoxyphenyl group attached to the nitrogen atom of the acetamide moiety

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-9-6-15(7-10-16)19-18(20)12-22-17-8-5-13(2)14(3)11-17/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHRHWMRKCVHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with ethyl bromoacetate to form 2-(3,4-dimethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with 4-ethoxyaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in solvents like ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of 2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and ethoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-phenylacetamide: Lacks the ethoxy group, which may affect its biological activity.

    2-(4-ethoxyphenoxy)-N-(4-ethoxyphenyl)acetamide: Contains additional ethoxy groups, which may enhance its solubility and reactivity.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the specific substitution pattern on the phenoxy and phenyl rings. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

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